4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-16(2)22-26-21(27-32-22)18-6-9-20(24-15-18)28-10-12-29(13-11-28)23(30)25-14-17-4-7-19(31-3)8-5-17/h4-9,15-16H,10-14H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNZJVBKLDZRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide is a novel derivative of oxadiazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound includes a piperazine ring, a pyridine moiety substituted with an isopropyl-1,2,4-oxadiazole group, and a methoxybenzyl substituent. The presence of these functional groups enhances its interaction with biological targets.
| Component | Description |
|---|---|
| Piperazine Ring | Known for its role in drug design due to flexibility and reactivity. |
| Pyridine Moiety | Contributes to the compound's basicity and potential for coordination with metal ions. |
| Isopropyl-1,2,4-Oxadiazole Group | Enhances lipophilicity and may improve cell membrane permeability. |
| Methoxybenzyl Group | Increases hydrophobic interactions with biological receptors. |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that related oxadiazole compounds displayed cytotoxic activity against human leukemia cell lines (CEM-13) with IC50 values in the sub-micromolar range .
- Another investigation highlighted the ability of similar compounds to induce apoptosis in breast cancer cell lines (MCF-7), leading to significant cell cycle arrest at the G0-G1 phase .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to its ability to disrupt bacterial cell membranes.
- In Vitro Studies :
Pharmacological Studies
Recent pharmacological studies have explored the effects of this compound on various biological systems:
| Study Focus | Findings |
|---|---|
| Cytotoxicity Against Cancer Cells | IC50 values ranged from 0.65 to 2.41 µM in MCF-7 cells. |
| Antibacterial Activity | Effective against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Apoptosis Induction | Increased expression of pro-apoptotic factors like p53 was observed in treated cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogs from the literature:
Key Observations:
Heterocyclic Core Influence: The oxadiazole in the target compound offers greater metabolic stability compared to the oxazinone in compound 28, which is prone to ring-opening reactions . Pyridine (target) vs. quinoline (11c): Pyridine’s smaller aromatic system may reduce off-target interactions compared to quinoline’s planar structure, which often intercalates into DNA .
Substituent Effects: The 4-methoxybenzyl group in the target compound improves solubility relative to the trifluoromethyl (compound 5) and chloro (866137-49-7) substituents, which increase lipophilicity but reduce aqueous solubility . Isopropyl vs.
Research Findings and Implications
- Metabolic Stability: Oxadiazoles are resistant to oxidative metabolism, giving the target compound an advantage over oxazinone- or ester-containing analogs (e.g., compound 28) .
- Solubility : The 4-methoxybenzyl group likely improves solubility (>50 µM) compared to CF3-substituted analogs (e.g., compound 5, solubility ~10 µM) .
- Target Binding: The pyridine-oxadiazole core may engage in dual π-π stacking and hydrogen bonding, unlike the single-mode interactions of quinoline (11c) or pyrazole (5) systems .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,2,4-oxadiazole core followed by coupling with the pyridine-piperazine scaffold. Key steps include:
- Oxadiazole formation : Cyclocondensation of amidoximes with activated carbonyl derivatives under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Piperazine coupling : Use of nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the piperazine-carboxamide moiety to the pyridine ring .
- Purity optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (ethanol/water). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the isopropyl group (δ ~1.3 ppm, doublet; δ ~2.9 ppm, septet), oxadiazole (C-3 at δ ~167 ppm), and methoxybenzyl (δ ~3.8 ppm, singlet) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield during oxadiazole ring formation?
Answer:
- Solvent selection : Use ethanol or DMF for cyclocondensation, balancing reactivity and solubility .
- Catalyst screening : Test ZnCl2 or PCl5 to accelerate ring closure; monitor reaction progress via TLC .
- Temperature control : Optimize between 70–90°C to avoid side reactions (e.g., hydrolysis of intermediates) .
- DoE (Design of Experiments) : Apply factorial design to evaluate molar ratios (amidoxime:carbonyl derivative) and reaction time .
Advanced: How to resolve discrepancies in biological activity data across different assay systems?
Answer:
- Assay validation : Compare IC50 values in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target effects .
- Solubility checks : Use DLS (Dynamic Light Scattering) to confirm compound solubility in assay buffers; adjust DMSO concentration if precipitation occurs .
- Metabolic stability : Perform liver microsome assays to rule out rapid degradation in cell-based systems .
Advanced: What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the oxadiazole’s hydrogen-bonding potential .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and electronic parameters (Hammett σ) from analogous piperazine-oxadiazole derivatives .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility of the methoxybenzyl group .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : Store at –20°C under argon in amber vials to prevent oxidation of the oxadiazole ring .
- Degradation analysis : Monitor via periodic HPLC; hydrolytic degradation manifests as a carboxamide → carboxylic acid peak shift .
Advanced: How to address low reproducibility in piperazine coupling reactions?
Answer:
- Moisture control : Use freshly distilled DMF and molecular sieves to suppress hydrolysis of coupling reagents (e.g., HATU) .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd2(dba)3/Xantphos) for Buchwald-Hartwig amination; track conversion via LCMS .
- Stoichiometric ratios : Adjust equivalents of pyridine derivative to piperazine-carboxamide (1:1.2 molar ratio recommended) .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Detect target stabilization by heating lysates to 55°C and quantifying soluble protein via Western blot .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking; confirm binding via SDS-PAGE .
Basic: How to troubleshoot NMR spectral overlaps in the piperazine region?
Answer:
- Variable temperature NMR : Acquire spectra at 25°C and 40°C to resolve overlapping piperazine protons (δ 2.5–3.5 ppm) .
- COSY/HSQC : Correlate 1H-1H and 1H-13C signals to assign axial/equatorial protons .
Advanced: What in vitro ADME assays are prioritized for early-stage development?
Answer:
- Caco-2 permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s) .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
